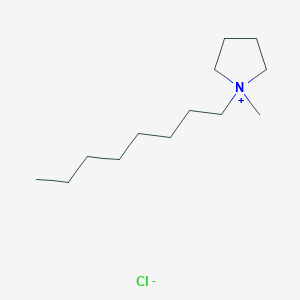![molecular formula C28H14O4 B3058730 [1,1'-Bianthracene]-9,9',10,10'-tetrone CAS No. 914-20-5](/img/structure/B3058730.png)
[1,1'-Bianthracene]-9,9',10,10'-tetrone
Descripción general
Descripción
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include its appearance, smell, taste, and other observable characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the methods and processes used to synthesize the compound. It includes the reactants used, the conditions required, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. It includes bond lengths, bond angles, torsional angles, and overall molecular geometry .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the products formed, and the conditions required for these reactions .Physical And Chemical Properties Analysis
Physical properties include characteristics like melting point, boiling point, density, solubility, etc. Chemical properties refer to its reactivity with other substances, stability, flammability, etc .Aplicaciones Científicas De Investigación
1. Chemical Isolation and Structural Analysis Bianthraquinones, including derivatives of [1,1'-Bianthracene]-9,9',10,10'-tetrone, have been isolated from natural sources like Cassia siamea. These compounds' structures are typically elucidated using spectroscopic data. One study reported the isolation of such compounds, highlighting their significance in phytochemistry and natural product research (Koyama et al., 2001).
2. Organic Electroluminescent Devices Bianthracene derivatives have found applications in the field of organic electroluminescent (EL) devices. Fluorinated 9,9'-bianthracene derivatives, for instance, have been used as dopants in EL devices, contributing to efficient deep-blue emissions. These compounds' photophysical properties, energy levels, and thermal stability are crucial for their application in organic light-emitting devices (Yu et al., 2013).
3. Semiconductor Applications In another study, 9,9'-bianthracene was synthesized and characterized for its application in organic field-effect transistors (OFETs). The electronic and crystallographic structures of 9,9'-bianthracene were investigated, demonstrating the potential of small semiconductor molecules in developing high-mobility organic semiconductors (Jian-feng et al., 2008).
4. Photochemical Studies The photochemistry of bianthracene compounds, such as the photodecomposition of anthracene on dry surfaces, has been studied. This research provides insights into the mechanism of photodimerization and photo-oxidation, relevant in the field of photochemistry and environmental studies (Debestani et al., 1995).
5. Fluorescence Spectroscopy Bianthracene derivatives exhibit unique fluorescence emission behavior. The fluorescence properties of these compounds, including 9,9'-bianthracene, have been studied in various solvents, providing valuable data for their application in fluorescence spectroscopy and material science (Tucker et al., 1994).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(9,10-dioxoanthracen-1-yl)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14O4/c29-25-17-7-1-3-9-19(17)27(31)23-15(11-5-13-21(23)25)16-12-6-14-22-24(16)28(32)20-10-4-2-8-18(20)26(22)30/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKSKYDUWNZBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=C5C(=CC=C4)C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425160 | |
| Record name | [1,1'-Bianthracene]-9,9',10,10'-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914-20-5 | |
| Record name | [1,1'-Bianthracene]-9,9',10,10'-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


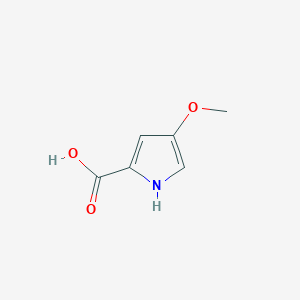
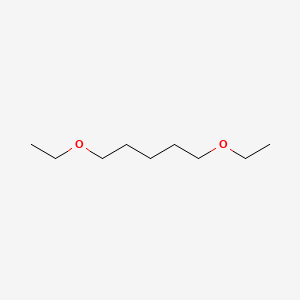
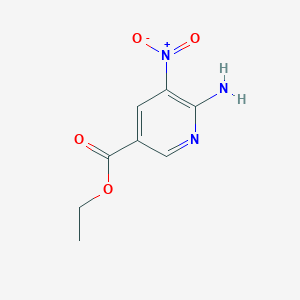
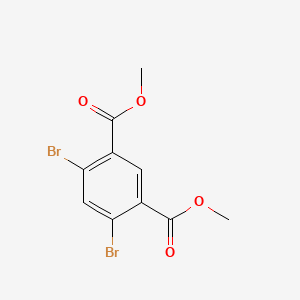
![Oxazolo[5,4-b]pyridine, 2-chloro-6-(trifluoromethyl)-](/img/structure/B3058655.png)
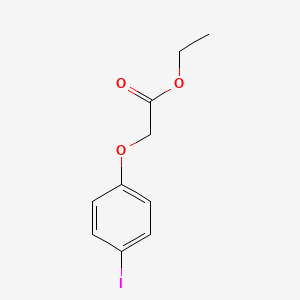
![5,8-Diaza-spiro[3.5]nonan-9-one](/img/structure/B3058659.png)
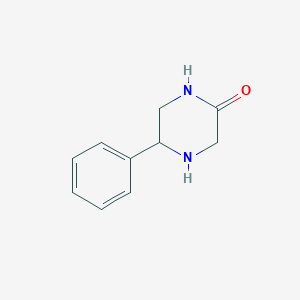
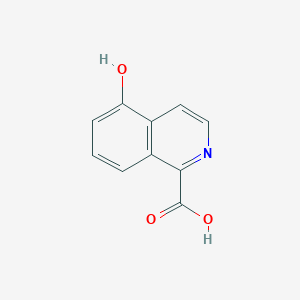
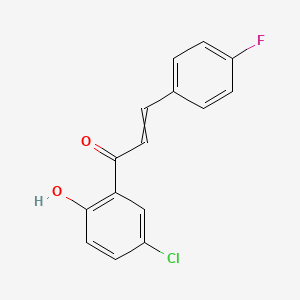

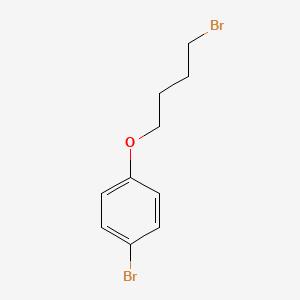
![2-Chloro-6h-benzo[c]chromen-6-one](/img/structure/B3058668.png)
